molecular formula C18H16N2O4 B498584 {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891449-08-4

{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B498584
CAS No.: 891449-08-4
M. Wt: 324.3g/mol
InChI Key: JEFVCYRSHFWKQV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves several steps. One common synthetic route includes the reaction of 4-acetylphenol with a suitable benzimidazole derivative under specific conditions to form the desired product. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid can be compared with other similar compounds, such as:

    {2-[(4-hydroxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid: This compound has a hydroxyl group instead of an acetyl group, which may result in different chemical reactivity and biological activity.

    {2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    {2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid: The chloro group can enhance the compound’s stability and resistance to metabolic degradation

Properties

IUPAC Name

2-[2-[(4-acetylphenoxy)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFVCYRSHFWKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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